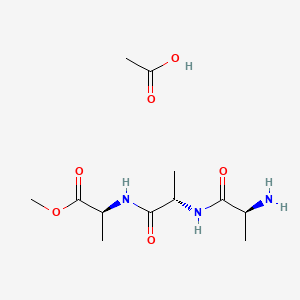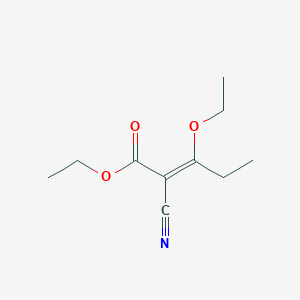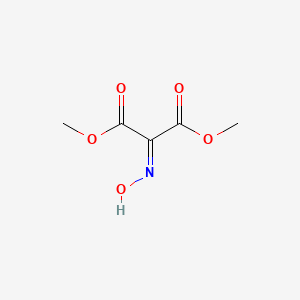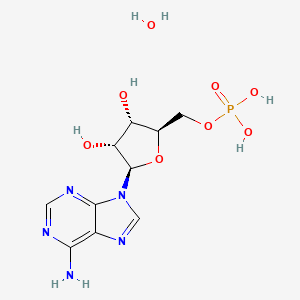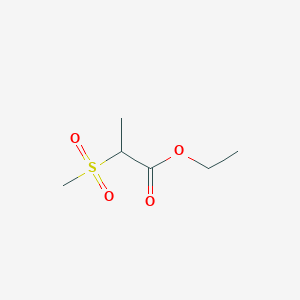
Ethyl 2-(methylsulfonyl)propanoate
概要
説明
Ethyl 2-(methylsulfonyl)propanoate is a chemical compound with the CAS Number: 73017-82-0 and a molecular weight of 180.22 . It is a pale-yellow to yellow-brown liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-(methylsulfonyl)propanoate is1S/C6H12O4S/c1-4-10-6(7)5(2)11(3,8)9/h5H,4H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
Ethyl 2-(methylsulfonyl)propanoate has a density of 1.2±0.1 g/cm³, a boiling point of 307.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 54.8±3.0 kJ/mol, and it has a flash point of 139.8±23.2 °C . The index of refraction is 1.444, and it has a molar refractivity of 40.5±0.4 cm³ .科学的研究の応用
. It’s particularly useful in the preparation of sulfone derivatives, which are valuable in creating pharmaceuticals and agrochemicals.
Reagent in Medicinal Chemistry
In medicinal chemistry, Ethyl 2-(methylsulfonyl)propanoate serves as a reagent for introducing the sulfonyl group into organic molecules . This modification can significantly alter the biological activity of a compound, making it a crucial step in drug design and discovery.
Solvent for Specialized Reactions
Due to its chemical stability and polar nature, Ethyl 2-(methylsulfonyl)propanoate can act as a solvent in specialized reactions . It’s particularly useful in reactions that require a non-aqueous medium, such as certain types of polymerizations or condensation reactions.
Analytical Chemistry Applications
In analytical chemistry, Ethyl 2-(methylsulfonyl)propanoate can be used as a standard or reference material in chromatography techniques like HPLC, LC-MS, and UPLC . Its well-defined physical and chemical properties make it an excellent candidate for method development and calibration.
Material Science Research
Researchers in material science may use Ethyl 2-(methylsulfonyl)propanoate as a precursor for the synthesis of advanced materials. Its molecular structure can be incorporated into polymers or coatings to impart specific properties such as increased durability or chemical resistance.
Agricultural Chemistry
In the field of agricultural chemistry, Ethyl 2-(methylsulfonyl)propanoate is utilized in the synthesis of agrochemicals . Its sulfonyl group is particularly effective in creating compounds that can act as herbicides, pesticides, or fungicides, contributing to crop protection and yield improvement.
Safety And Hazards
Ethyl 2-(methylsulfonyl)propanoate is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
ethyl 2-methylsulfonylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-4-10-6(7)5(2)11(3,8)9/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYLGLYBQFEJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441005 | |
| Record name | ETHYL 2-(METHYLSULFONYL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(methylsulfonyl)propanoate | |
CAS RN |
73017-82-0 | |
| Record name | Propanoic acid, 2-(methylsulfonyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73017-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETHYL 2-(METHYLSULFONYL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






